N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 894005-52-8
VCID: VC5176763
InChI: InChI=1S/C19H19FN2O3S2/c1-13-18(26-19(22-13)14-3-5-15(20)6-4-14)11-12-21-27(23,24)17-9-7-16(25-2)8-10-17/h3-10,21H,11-12H2,1-2H3
SMILES: CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)OC
Molecular Formula: C19H19FN2O3S2
Molecular Weight: 406.49

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide

CAS No.: 894005-52-8

Cat. No.: VC5176763

Molecular Formula: C19H19FN2O3S2

Molecular Weight: 406.49

* For research use only. Not for human or veterinary use.

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide - 894005-52-8

Specification

CAS No. 894005-52-8
Molecular Formula C19H19FN2O3S2
Molecular Weight 406.49
IUPAC Name N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C19H19FN2O3S2/c1-13-18(26-19(22-13)14-3-5-15(20)6-4-14)11-12-21-27(23,24)17-9-7-16(25-2)8-10-17/h3-10,21H,11-12H2,1-2H3
Standard InChI Key QINBNSULBDASKP-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)OC

Introduction

Synthesis and Preparation

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonamide group with an appropriate organic moiety. For compounds similar to N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide, synthesis might involve the coupling of a thiazole derivative with a methoxybenzenesulfonamide precursor.

Biological Activity and Applications

Sulfonamide derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. While specific data on N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide is not available, related compounds have shown promising results:

  • Antimicrobial Activity: Thiazole-based compounds have demonstrated effectiveness against various bacterial and fungal species .

  • Anticancer Activity: Some sulfonamide derivatives exhibit anticancer properties by inhibiting cell growth or inducing apoptosis in cancer cells .

Research Findings and Future Directions

Given the lack of specific research on N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide, future studies could focus on its synthesis, biological evaluation, and potential applications in medicine. The compound's structural features suggest it might be a candidate for further investigation in pharmacology.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamideC18H16FN3O4S2421.5 g/molNot specified
Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylateC13H12FNO2S265.31 g/molNot specified
Thiourea, N-(2-(4-fluorophenyl)ethyl)-N'-2-thiazolyl-C12H12FN3S2281.4 g/molNot specified

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